molecular formula C13H17ClN2 B12635369 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride CAS No. 1170524-35-2

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride

Cat. No.: B12635369
CAS No.: 1170524-35-2
M. Wt: 236.74 g/mol
InChI Key: AXAFEIKZLZUDFE-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride typically involves the reaction of appropriate quinoline derivatives with amine groups under controlled conditions. The process may include steps such as alkylation, amination, and subsequent purification to obtain the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-Aminoquinoline: A simpler derivative with similar chemical properties.

    6,8-Dimethylquinoline: Lacks the amino group but shares the quinoline core structure.

    3-Ethylquinoline: Similar to 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride but without the amino and methyl groups.

Uniqueness: this compound is unique due to the presence of both amino and ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

CAS No.

1170524-35-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-ethyl-6,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-8(2)5-9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H

InChI Key

AXAFEIKZLZUDFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CC(=C2N=C1N)C)C.Cl

Origin of Product

United States

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